molecular formula C18H24ClFN4O2 B6695033 N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6695033
M. Wt: 382.9 g/mol
InChI Key: BERXZAUMVDSGJO-UHFFFAOYSA-N
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Description

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrrolidine ring, and a fluorophenoxy group

Properties

IUPAC Name

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2.ClH/c1-13-12-17(21-18(24)16-4-2-9-20-16)22-23(13)10-3-11-25-15-7-5-14(19)6-8-15;/h5-8,12,16,20H,2-4,9-11H2,1H3,(H,21,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERXZAUMVDSGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)NC(=O)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with a fluorine atom, using a suitable base such as potassium carbonate.

    Attachment of the propyl chain: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a propyl halide.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a carboxylic acid derivative.

    Final coupling: The final step involves coupling the pyrazole and pyrrolidine derivatives to form the desired compound, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(4-chlorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide
  • N-[1-[3-(4-bromophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide
  • N-[1-[3-(4-methylphenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide

Uniqueness

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

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